molecular formula C19H20N2O4 B14799203 Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate

Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate

Cat. No.: B14799203
M. Wt: 340.4 g/mol
InChI Key: DANMIXGVNOHPCU-UHFFFAOYSA-N
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Description

Methyl 4-[2-(diphenylacetyl)hydrazino]-4-oxobutanoate is a complex organic compound with a molecular formula of C19H20N2O4. This compound is characterized by the presence of a hydrazino group attached to a diphenylacetyl moiety, making it a significant molecule in various chemical and biological research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(diphenylacetyl)hydrazino]-4-oxobutanoate typically involves the reaction of methyl 4-oxobutanoate with diphenylacetyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(diphenylacetyl)hydrazino]-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced hydrazino derivatives .

Scientific Research Applications

Methyl 4-[2-(diphenylacetyl)hydrazino]-4-oxobutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-[2-(diphenylacetyl)hydrazino]-4-oxobutanoate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with target molecules, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(diphenylacetyl)hydrazino]-4-oxobutanoate is unique due to its specific structural features, such as the presence of the diphenylacetyl hydrazino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 4-[2-(2,2-diphenylacetyl)hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C19H20N2O4/c1-25-17(23)13-12-16(22)20-21-19(24)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,18H,12-13H2,1H3,(H,20,22)(H,21,24)

InChI Key

DANMIXGVNOHPCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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